molecular formula C16H17NO B5655558 N-2-biphenylylbutanamide

N-2-biphenylylbutanamide

Cat. No. B5655558
M. Wt: 239.31 g/mol
InChI Key: CADRVYGTNLXARI-UHFFFAOYSA-N
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Description

N-2-biphenylylbutanamide is a chemical compound that can be synthesized and analyzed for various properties, including molecular structure, chemical reactions, and physical and chemical properties. Research in this area contributes to the broader field of organic chemistry and materials science, providing insights into the compound's potential applications and behaviors.

Synthesis Analysis

The synthesis of related compounds, such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, involves condensation reactions and the transformation of intermediate compounds, showcasing a method that could potentially be adapted for N-2-biphenylylbutanamide (Song Hong-rui, 2009).

Molecular Structure Analysis

Molecular complexes of related compounds, such as 2‐[4‐(dimethylamino)phenylimino]‐3‐oxo‐N‐phenylbutanamide, reveal hydrogen bond and π-π * interactions, which are crucial for understanding the molecular structure and potential reactivity of N-2-biphenylylbutanamide (K. Lewiński et al., 1993).

Chemical Reactions and Properties

Metal-free oxidative arylmethylation cascades, as demonstrated in the synthesis of 2,2-disubstituted-N-arylbutanamides, provide insight into the types of chemical reactions that compounds like N-2-biphenylylbutanamide might undergo, contributing to a deeper understanding of its chemical properties (Fang-Lin Tan et al., 2016).

Physical Properties Analysis

The study of related compounds, such as 4-hydroxy-3-phenylbutanamide monohydrate, through X-ray crystallography, provides valuable data on the physical properties, including molecular conformation and crystal packing, which are essential for predicting the behavior of N-2-biphenylylbutanamide in different conditions (M. Soriano-garcia et al., 1984).

Chemical Properties Analysis

Research on compounds like N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide provides a foundation for understanding the chemical properties of N-2-biphenylylbutanamide, such as reactivity and stability under various conditions (K. Manojkumar et al., 2013).

properties

IUPAC Name

N-(2-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-8-16(18)17-15-12-7-6-11-14(15)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADRVYGTNLXARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)butanamide

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